(-)-Alstolucine F

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

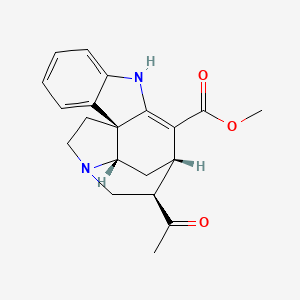

(-)-Alstolucine F is an alkaloid, an organic heteropentacyclic compound and a methyl ester. It has a role as a metabolite.

科学研究应用

Biological Activities

(-)-Alstolucine F has demonstrated a range of biological activities that suggest potential therapeutic applications:

Applications in Pharmacology

The compound's interaction with biological targets has been a focal point in pharmacological research:

- Multidrug Resistance Modulation : Studies have shown that this compound can selectively inhibit certain ATPase activities without affecting others, making it a promising candidate for overcoming drug resistance in cancer therapy .

- Potential as a Lead Compound : Due to its unique structural features and biological profile, this compound is considered a lead candidate for further development in drug discovery efforts targeting multidrug-resistant cancers .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with other related alkaloids. The following table summarizes key characteristics:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Alstolucine B | Similar bicyclic structure | Antimicrobial, cytotoxic |

| Akuammicine | Indole-based structure | Antimalarial, neuroactive |

| Alstonlarsine A | Derived from alstolucines | Cytotoxic, potential anti-cancer |

| Strychnine | Contains similar indole framework | Highly toxic, neurotoxic effects |

| This compound | Unique stereochemistry | Potent inhibitor of ABCC10 |

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Inhibition Studies : In vitro assays have shown that this compound significantly inhibits ABCC10 ATPase activity at concentrations as low as 12.5 μM, highlighting its potential as an adjunct therapy in cancer treatment .

- Pharmacokinetic Research : Ongoing studies are investigating the pharmacokinetics of this compound to optimize its therapeutic use and understand its metabolism within biological systems.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for (-)-Alstolucine F, and what key intermediates are involved?

this compound is synthesized via oxidation and cycloaddition reactions. A common approach involves reacting (-)-akuammicine with methyl morpholine oxide in a solvent system of tert-butyl ether/THF/water (3:2:1) under OsO4 catalysis, yielding an 86% product after purification . Key intermediates include alstolucine B and F, which can be further derivatized via reduction or acylation to access related alkaloids .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Structural elucidation relies on <sup>1</sup>H NMR (400 MHz, CDCl3), IR (e.g., 3355 cm<sup>-1</sup> for N-H stretches), and optical rotation ([α]<sup>20</sup>D = -100.5). NMR data for this compound include δ 9.10 (s, 1H) for aromatic protons and δ 3.77 (s, 3H) for methoxy groups, critical for confirming stereochemistry .

Q. How is the biological activity of this compound evaluated in preclinical studies?

Activity against ABCC10 is assessed via ATPase assays and cytotoxicity studies in transfected cell lines. This compound exhibits low micromolar inhibition (IC50), outperforming cepharanthine, with selectivity confirmed through comparative assays .

Q. What are the primary natural sources or biosynthetic precursors of this compound?

While this compound is synthetically derived, its biosynthetic analogs are found in Alstonia species. Precursors like akuammicine are often used in biomimetic synthesis routes .

Advanced Research Questions

Q. How can stereochemical inconsistencies in this compound synthesis be resolved?

Chiral catalysts (e.g., OsO4) and solvent polarity adjustments optimize enantiomeric excess. Computational modeling (e.g., homology models of ABCC10) validates stereochemical outcomes, while circular dichroism (CD) confirms absolute configurations .

Q. What strategies improve reaction yields during large-scale synthesis?

Yield optimization involves:

- Solvent selection (e.g., THF enhances solubility of intermediates).

- Catalyst loading (4% wt OsO4 minimizes side reactions).

- Purification via flash chromatography with MeOH/CH2Cl2/NEt3 (9:1:0.05) .

Q. How do structural modifications of this compound affect ABCC10 inhibition?

Ketone functionalization (e.g., photoaffinity labeling at C-21) retains activity, while NaBH4 reduction of alstolucine F to demethylalstogustine reduces potency. SAR studies highlight the importance of the indole moiety and methoxy groups .

Q. What methodologies reconcile conflicting pharmacological data in this compound studies?

Statistical rigor (e.g., ANOVA for IC50 comparisons) and orthogonal assays (e.g., ATPase vs. cytotoxicity) validate results. Replicating experiments under standardized conditions (pH, temperature) minimizes variability .

Q. How can computational tools predict this compound’s binding to ABCC10?

Homology modeling and molecular docking (using software like AutoDock) identify key interactions (e.g., hydrogen bonding with transmembrane domains). Experimental validation via photoaffinity labeling confirms predicted binding sites .

Q. What protocols ensure reproducibility in this compound research?

- Detailed experimental sections: Specify reaction times (18 hrs), stoichiometry (5:1 reagent ratio), and purification gradients .

- Data transparency: Report NMR shifts to two decimal places and IC50 values with standard deviations .

- Independent replication: Cross-validate findings with third-party labs using shared reference standards .

Q. Tables

Q. Table 1: Key Spectroscopic Data for this compound

| Technique | Parameters | Significance |

|---|---|---|

| <sup>1</sup>H NMR | δ 9.10 (s, 1H), δ 3.77 (s, 3H) | Confirms aromatic protons and methoxy groups |

| IR | 3355 cm<sup>-1</sup> (N-H stretch) | Indicates secondary amine |

| [α]<sup>20</sup>D | -100.5 (c 0.9, CHCl3) | Validates levorotatory configuration |

Q. Table 2: Biological Activity of this compound

| Assay Type | Result (IC50) | Comparison to Cepharanthine |

|---|---|---|

| ATPase Inhibition | 3.2 ± 0.5 µM | 2.5-fold more potent |

| Cytotoxicity | >10 µM (Non-toxic) | Higher selectivity index |

属性

分子式 |

C20H22N2O3 |

|---|---|

分子量 |

338.4 g/mol |

IUPAC 名称 |

methyl (1R,11S,12R,17S)-12-acetyl-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carboxylate |

InChI |

InChI=1S/C20H22N2O3/c1-11(23)13-10-22-8-7-20-14-5-3-4-6-15(14)21-18(20)17(19(24)25-2)12(13)9-16(20)22/h3-6,12-13,16,21H,7-10H2,1-2H3/t12-,13+,16-,20+/m0/s1 |

InChI 键 |

DHAOEWPYRANXCZ-MAOAEMCLSA-N |

手性 SMILES |

CC(=O)[C@H]1CN2CC[C@@]34[C@@H]2C[C@@H]1C(=C3NC5=CC=CC=C45)C(=O)OC |

规范 SMILES |

CC(=O)C1CN2CCC34C2CC1C(=C3NC5=CC=CC=C45)C(=O)OC |

同义词 |

alstolucine F |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。